H-Thr(Bzl)-OH · HCl
Description
Strategic Importance of Amino Acid Derivatives in Peptide Chemistry
Amino acids are the building blocks of peptides and proteins. acs.org However, synthesizing a peptide with a specific sequence directly from unprotected amino acids is impractical. libretexts.org This is due to two main challenges: a statistical problem, where a mixture of amino acids would lead to numerous different peptide products, and the chemical incompatibility of the functional groups. libretexts.org Each amino acid possesses at least two reactive groups: a nucleophilic amino group (-NH₂) and an acidic carboxyl group (-COOH). Simply mixing them results in an acid-base reaction to form salts rather than the desired amide (peptide) bond. libretexts.org
To overcome these issues and enable the controlled, sequential addition of amino acids, chemists use amino acid derivatives where certain functional groups are temporarily blocked or "protected". bachem.comwiley-vch.de By protecting the amino group of one amino acid and the carboxyl group of another, a specific peptide bond can be formed between the remaining free carboxyl and amino groups. libretexts.org Furthermore, many amino acids have reactive side chains (e.g., the hydroxyl group of threonine) that also require protection to prevent unwanted side reactions during peptide chain elongation. peptide.com These protected amino acid derivatives are the crucial building blocks for both solution-phase and solid-phase peptide synthesis (SPPS), a technique developed by R. Bruce Merrifield that revolutionized the field. wikipedia.orgbachem.compeptide.com
Overview of Threonine Derivatives for Diverse Synthetic Applications
Threonine is an essential amino acid characterized by a hydroxyl (-OH) group on its side chain. ontosight.ai This functional group makes threonine a site for important biological modifications like phosphorylation and O-glycosylation. nih.gov In chemical synthesis, this hydroxyl group offers a handle for modification, leading to a wide array of threonine derivatives with diverse applications. ontosight.airesearchgate.net
Threonine derivatives are used as intermediates in the synthesis of pharmaceuticals and other bioactive compounds. ontosight.aigoogle.com For example, they can be incorporated into peptide sequences to create analogs of natural peptides with enhanced stability or modified biological activity. nih.govnih.gov The synthesis of O-glycosylated peptides, which are important in biological research, relies on threonine derivatives where a sugar moiety is attached to the side-chain hydroxyl group. nih.gov The creation of these complex molecules is made possible by selectively modifying the threonine structure, often involving protection of the alpha-amino and carboxyl groups while reacting the side-chain hydroxyl. researchgate.netacs.org
The side-chain hydroxyl group of threonine is nucleophilic and can cause significant side reactions during peptide synthesis if left unprotected. nih.gov During the activation of the carboxyl group of an incoming amino acid for peptide bond formation, the unprotected hydroxyl group of a threonine residue in the growing peptide chain can react with the activated carboxyl group. ontosight.ai This O-acylation leads to the formation of an ester linkage as a byproduct, which can reduce the yield of the desired peptide. nih.gov
Furthermore, this ester linkage can lead to a subsequent O→N acyl migration after the deprotection of the α-amino group, particularly under basic conditions. nih.gov This process can result in chain termination or the formation of sequence-scrambled peptides. Therefore, protecting the hydroxyl group of threonine is crucial for the successful and high-fidelity synthesis of peptides containing this residue. nih.govresearchgate.net Various protecting groups have been developed for this purpose, including the tert-butyl (tBu) ether and the benzyl (B1604629) (Bzl) ether, which are stable to the conditions of peptide coupling and α-amino group deprotection but can be removed at the end of the synthesis. iris-biotech.deontosight.airesearchgate.net
The use of protecting groups is a cornerstone of modern peptide synthesis, a field largely pioneered by Bruce Merrifield, who was awarded the Nobel Prize for his development of solid-phase peptide synthesis (SPPS). peptide.com In 1964, Merrifield introduced the Boc/Bzl protection scheme, which became a foundational strategy in SPPS for many years. peptide.compeptide.com
In this strategy, the temporary α-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, while more permanent side-chain protecting groups are based on the benzyl (Bzl) moiety. peptide.com For threonine, the side-chain hydroxyl group is protected as a benzyl ether (O-Bzl). The key to this strategy is differential acid lability. The Boc group can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA, in dichloromethane), which leaves the benzyl-based side-chain protecting groups intact. peptide.com These more robust benzyl groups, including the O-benzyl ether on threonine, require much stronger acids, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final step when the completed peptide is cleaved from the resin support. peptide.com The development of the Boc/Bzl strategy, including the use of O-benzyl threonine derivatives like H-Thr(Bzl)-OH · HCl, was a critical advance that enabled the routine synthesis of complex peptides. peptide.comprepchem.com
Common Protecting Groups in Peptide Synthesis
| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions |
|---|---|---|---|
| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de |
| α-Amino | tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) peptide.com |
| Hydroxyl (Ser, Thr, Tyr) | Benzyl ether | Bzl | Strong Acid (e.g., HF) peptide.com |
| Hydroxyl (Ser, Thr, Tyr) | tert-Butyl ether | tBu | Acid (e.g., TFA) iris-biotech.deontosight.ai |
| Carboxyl (Asp, Glu) | Benzyl ester | OBzl | Strong Acid (e.g., HF), Hydrogenolysis wikipedia.org |
| Carboxyl (Asp, Glu) | tert-Butyl ester | OtBu | Acid (e.g., TFA) wikipedia.org |
Properties
Molecular Formula |
C11H15NO3 · HCl |
|---|---|
Molecular Weight |
245.71 |
Origin of Product |
United States |
Synthetic Methodologies for H Thr Bzl Oh · Hcl
Direct O-Benzylation Approaches for Threonine
The synthesis of H-Thr(Bzl)-OH requires the selective benzylation of the secondary hydroxyl group on the threonine side chain. This process must be performed with high selectivity to avoid reaction at the more nucleophilic amino group and with high stereochemical fidelity to preserve the natural (2S,3R) configuration essential for its biological applications. vulcanchem.compearson.com
Protection Strategies for Selective Hydroxyl Benzylation
Directly benzylating the hydroxyl group of unprotected threonine is challenging due to the higher reactivity of the amino group. Therefore, a "direct" O-benzylation approach typically implies that the threonine backbone is transiently or temporarily protected to allow for selective modification of the side-chain hydroxyl.
Conventional base-promoted O-alkylation of N-protected threonine (e.g., with Boc, Cbz, or Fmoc groups) using benzyl (B1604629) halides is a straightforward concept. However, this method is often plagued by side reactions, including deprotection of certain N-protecting groups (like Fmoc) and base-mediated intramolecular cyclization, which leads to the formation of undesired oxazolidinone byproducts. acs.org
To circumvent these issues, more advanced strategies have been developed. One notable method involves a two-step sequence starting with the formation of an N,O-acetal from N-Cbz-threonine. This intermediate is then subjected to a chelation-controlled reductive cleavage of the C–N bond using a titanium(IV) species, selectively yielding the desired O-benzyl product. acs.orgfigshare.comacs.org This approach effectively directs the reaction away from the nitrogen atom and towards the oxygen of the side chain.
Influence of Reagents and Catalysts on Yield and Selectivity
The choice of reagents and catalytic systems is paramount in achieving high yield and selectivity in the O-benzylation of threonine. While traditional methods using a base like sodium hydride with benzyl bromide can proceed, they often result in a mixture of products.
Modern methodologies offer significant improvements. For instance, the titanium-mediated reductive cleavage of N,O-acetals provides a highly selective route to the O-benzylated product. acs.org Another innovative approach utilizes photoredox catalysis. This method involves the photoinduced decarboxylative radical reaction of a threoninyl acetic acid derivative, which proceeds under mild, metal-free conditions and shows excellent selectivity for O-alkylation. researchgate.net
The table below summarizes and compares different synthetic approaches, highlighting the impact of the chosen reagents on the reaction's outcome.
| Method/Approach | Reagents and Catalysts | Typical Yield | Key Advantages/Disadvantages |
| Base-Promoted Alkylation | N-Protected Threonine, NaH, Benzyl Bromide (BnBr) | Variable | Simple concept but prone to side reactions like oxazolidinone formation. acs.org |
| Titanium-Mediated Reductive Cleavage | N-Cbz-Threonine, Aldehyde/Ketal, TiCl₄, Et₃SiH | Good to Excellent | High selectivity for O-alkylation; avoids chromatography by decomposing N-alkylated byproducts during workup. acs.orgfigshare.comacs.orgresearchgate.net |
| Photoinduced Radical Reaction | Threoninyl Acetic Acid Derivative, Organic Photocatalyst | Good | Mild, metal-free conditions; proceeds with complete retention of stereochemistry. researchgate.net |
Conversion to Hydrochloride Salt
Once the free amine form, H-Thr(Bzl)-OH, is synthesized and purified, it is converted to its hydrochloride salt. This is a standard practice for amino acid derivatives used in synthesis.
Formation of the Ammonium (B1175870) Hydrochloride from Free Amine
The conversion is a straightforward acid-base reaction. The α-amino group on the threonine backbone is a basic site that readily reacts with a strong acid like hydrochloric acid (HCl). In this reaction, the lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming a positively charged ammonium group (-NH₃⁺) and a chloride anion (Cl⁻). jst.go.jp
Practically, this is achieved by dissolving the purified H-Thr(Bzl)-OH in a suitable organic solvent and treating it with a solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane) or by bubbling anhydrous HCl gas through the solution. rsc.org The resulting H-Thr(Bzl)-OH · HCl salt is typically a crystalline solid that precipitates from the solution and can be isolated by filtration.
Implications for Stability and Reactivity in Subsequent Reactions
The formation of the hydrochloride salt has significant practical implications for the compound's stability and use in further synthetic steps, particularly peptide coupling.
Stability: The hydrochloride salt is considerably more stable and has a longer shelf-life than the corresponding free amine. quora.com The protonation of the amino group prevents it from participating in undesired side reactions, such as oxidation or condensation, during storage. This makes the salt the preferred form for commercial supply and long-term handling. google.com
Reactivity in Peptide Synthesis: While the salt form confers stability, the protonated ammonium group is unreactive as a nucleophile. Therefore, to use this compound in a peptide coupling reaction, the free amine must be liberated in situ. This is typically accomplished by adding one equivalent of a non-nucleophilic tertiary base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), to the reaction mixture. core.ac.ukbachem.com This neutralization step deprotonates the ammonium group, regenerating the reactive free α-amino group, which can then attack an activated carboxyl component of another amino acid to form the desired peptide bond. researchgate.net This controlled liberation of the reactive species is a cornerstone of modern peptide synthesis.
Advanced Synthetic Routes and Process Optimization
One advanced approach involves the use of enzymatic catalysis. For instance, L-threonine aldolases (LTAs) are enzymes that can catalyze aldol (B89426) reactions to form β-hydroxy-α-amino acids. nih.govnih.gov While not a direct synthesis of the benzyl ether, enzymatic strategies could be envisioned for the stereoselective formation of the threonine backbone, which could then be subjected to chemical benzylation. Such chemo-enzymatic routes offer the potential for high stereoselectivity under mild reaction conditions.
Another area of advancement is the utilization of flow chemistry. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic or hazardous reactions. The implementation of flow chemistry for the synthesis of this compound could lead to higher throughput, better reproducibility, and a reduction in solvent usage, contributing to a more sustainable and economical industrial process.
Development of Efficient and Scalable Production Methods
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including the need for robust and cost-effective processes. A common and effective method for the synthesis of O-benzyl-protected amino acids, which can be adapted for H-Thr(Bzl)-OH, involves the initial protection of the amino group, typically with a tert-butyloxycarbonyl (Boc) group.
A representative scalable synthesis, analogous to the preparation of the similar compound O-benzyl-L-serine, can be outlined as follows:
Boc Protection of L-Threonine: L-threonine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base to form Boc-L-threonine.
Benzylation: The hydroxyl group of Boc-L-threonine is then benzylated. A common method employs a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of benzyl bromide. rsc.org Precise temperature control during this exothermic step is crucial for scalability and safety.
Deprotection and Salt Formation: The Boc group is subsequently removed using a strong acid, such as hydrogen chloride (HCl) in an organic solvent like ethyl acetate (B1210297) or dioxane. This step directly yields the desired this compound salt.
Process optimization for scalability often involves the use of Design of Experiments (DoE) to systematically evaluate the impact of various reaction parameters. sci-hub.se Factors such as reactant stoichiometry, temperature, reaction time, and solvent choice are meticulously studied to maximize yield and purity. For industrial-scale production, moving from solution-phase synthesis to more streamlined approaches like solid-phase synthesis for certain applications can also be considered, although for the synthesis of a single amino acid derivative, solution-phase chemistry often remains more economical. polypeptide.com
| Parameter | Condition | Rationale for Scalability |
|---|---|---|
| Starting Material | L-Threonine | Readily available and relatively inexpensive. google.com |
| Benzylation Reagent | Benzyl Bromide with Sodium Hydride | Effective and widely used, though requires careful handling on a large scale. rsc.org |
| Solvent for Benzylation | Dimethylformamide (DMF) | Good solvating power for the reactants. rsc.org |
| Deprotection Reagent | HCl in Ethyl Acetate | Leads directly to the desired hydrochloride salt and facilitates product isolation. |
| Purification Method | Crystallization | Cost-effective and efficient for achieving high purity on a large scale. acs.org |
Minimization of By-Product Formation during Synthesis
One major challenge is controlling the formation of diastereomers. L-threonine has two chiral centers, and harsh reaction conditions can lead to epimerization, resulting in the formation of the allo-threonine diastereomer. Careful control of temperature and the choice of a non-racemizing base are crucial to maintain the desired stereochemistry.
Other potential by-products include:
N-benzylated product: During the O-benzylation step, some reaction may occur at the nitrogen atom of the amino group if it is not adequately protected.
Over-benzylated products: Formation of dibenzyl or other multiply benzylated species.
Unreacted starting materials: Incomplete reactions will leave residual L-threonine or the Boc-protected intermediate.
Strategies to minimize these impurities include:
Optimized Reaction Conditions: As mentioned, precise control of temperature, stoichiometry of reagents, and reaction time is paramount. For example, in a similar synthesis, maintaining the temperature at 0–5°C during the addition of sodium hydride and benzyl bromide was found to be critical.
Effective Purification Techniques: Crystallization is a powerful method for purifying the final product and removing impurities. A key strategy for isomer control involves the crystallization of the hydrochloride salt. For the analogous serine compound, washing the crude hydrochloride salt with ethyl acetate was shown to effectively remove the unwanted D-isomer. A similar approach can be applied to remove diastereomeric impurities in the threonine synthesis. The choice of crystallization solvent is also critical; for instance, in the synthesis of a related compound, the addition of isopropanol (B130326) to the reaction mixture facilitated the direct crystallization of the pure product, avoiding a high-boiling point solvent removal step. acs.org
Chromatographic Purification: For laboratory-scale synthesis or for achieving very high purity, flash chromatography can be employed to separate the desired product from by-products. ucl.ac.uk However, for large-scale industrial production, this method is often less economically viable than crystallization.
| Potential By-product | Formation Pathway | Minimization Strategy |
|---|---|---|
| Allo-threonine diastereomer | Epimerization at the alpha or beta carbon under harsh conditions. | Mild reaction conditions, careful choice of base, and controlled temperature. |
| N-benzyl threonine | Reaction of benzyl bromide with the unprotected amino group. | Use of an effective amino-protecting group (e.g., Boc). |
| Unreacted L-threonine | Incomplete reaction during the protection or benzylation steps. | Optimization of reaction time and stoichiometry. |
| Residual Solvents | Trapped in the final product after purification. | Efficient drying of the crystallized product under vacuum. |
H Thr Bzl Oh · Hcl As a Key Building Block in Peptide Synthesis
Applications in Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is covalently attached to an insoluble polymeric resin, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. thieme-connect.deannualreviews.org H-Thr(Bzl)-OH · HCl is a valuable reagent in this context, particularly within the framework of specific protection strategies.
The Boc/Bzl strategy is a classical and robust approach in SPPS that relies on differential acid lability for orthogonal protection. nih.gov In this scheme, the temporary Nα-amino protecting group is the tert-butyloxycarbonyl (Boc) group, while more stable, acid-labile groups like benzyl (B1604629) (Bzl) ethers are used for semi-permanent side-chain protection. peptide.com
This compound is ideally suited for this strategy. After its incorporation into the peptide chain (as Boc-Thr(Bzl)-OH), the Nα-Boc group is selectively removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA). nih.govpeptide.com The O-benzyl group on the threonine side chain is stable to these conditions and remains intact throughout the chain assembly. This prevents the threonine hydroxyl group from participating in undesired side reactions, such as O-acylation, during subsequent coupling steps. The final step of the synthesis involves the simultaneous removal of all side-chain protecting groups, including the O-benzyl ether, and cleavage of the completed peptide from the resin. This is accomplished using a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). nih.govpeptide.com
The more modern Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. thieme-connect.depeptide.com While Fmoc-Thr(tBu)-OH is the standard derivative for this method, H-Thr(Bzl)-OH (used as its Fmoc-protected counterpart, Fmoc-Thr(Bzl)-OH) has important niche applications, especially in the synthesis of protected peptide fragments. peptide.com
The benzyl group is stable to the piperidine (B6355638) solution used for Fmoc deprotection. Crucially, it is also stable to the milder acidic conditions used to cleave peptides from hyper-acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) resin. peptide.com This stability allows for the synthesis of a peptide fragment on the resin, which is then cleaved with its side-chain protecting groups—including the Thr(Bzl) group—still attached. This fully protected fragment can then be purified and used in a subsequent solution-phase or solid-phase fragment condensation to build larger, more complex peptides. peptide.comucl.ac.uk This approach creates a valuable orthogonal protection scheme within the broader Fmoc/tBu framework.
The first step in any SPPS protocol is the covalent attachment of the C-terminal amino acid to the solid support. peptide.com To use this compound as the C-terminal residue, it must first be Nα-protected, typically with Boc or Fmoc, depending on the chosen strategy. The hydrochloride salt is neutralized, and the resulting N-protected amino acid's free carboxyl group is then activated using standard coupling reagents (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide (DCC/HOBt)). annualreviews.orggoogle.com This activated species is then reacted with the functionalized polymeric resin. For the Boc/Bzl strategy, this is often an aminomethylated or hydroxymethyl-functionalized resin (e.g., Merrifield or PAM resins), forming a benzyl ester linkage that is cleavable by strong acids like HF. annualreviews.org
Interactive Data Table: Threonine Protecting Group Strategies
| Strategy | Nα-Protection | Thr Side-Chain Protection | Nα-Deprotection Reagent | Side-Chain Deprotection | Role of this compound |
| Boc/Bzl | Boc | Bzl | Trifluoroacetic Acid (TFA) | Anhydrous HF | Standard and highly compatible building block. nih.gov |
| Fmoc/tBu | Fmoc | tBu (standard) | Piperidine | Trifluoroacetic Acid (TFA) | Niche use for preparing protected peptide fragments for orthogonal schemes. peptide.com |
Utility in Fmoc/tBu Chemistry for Fragment Condensation and Orthogonal Schemes
Applications in Solution-Phase Peptide Synthesis (LPPS)
Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, predates SPPS and remains a critical method, especially for the large-scale industrial production of peptides. polypeptide.com In this approach, all reactions are carried out in solution, and intermediates are purified after each step.
In stepwise LPPS, the peptide chain is elongated one amino acid at a time. thieme-connect.de this compound serves as a key building block in this process. After neutralization of the hydrochloride, its amino group can be coupled with the activated carboxyl group of an N-protected amino acid or peptide. bachem.comgoogle.com Conversely, its carboxyl group can be activated for coupling to the free amino group of another amino acid or peptide ester. Throughout these steps, the benzyl ether protecting the threonine side-chain prevents unwanted reactions. myskinrecipes.com While effective, a major challenge in stepwise LPPS is the potential for poor solubility of the protected peptide intermediates as the chain length increases. thieme-connect.de
To overcome the challenges of stepwise synthesis for longer peptides, a convergent strategy known as fragment condensation is often employed. In this method, smaller, protected peptide fragments are synthesized independently and then coupled together in solution to form the final, larger peptide. polypeptide.com
Interactive Data Table: Summary of this compound Applications
| Synthesis Method | Strategy | Role of this compound | Key Advantages/Considerations |
| SPPS | Boc/Bzl Integration | Standard building block for incorporating threonine. | Bzl group is stable to TFA deprotection of Boc; removed with HF. nih.gov |
| SPPS | Fmoc/tBu Orthogonal Scheme | Used to create protected peptide fragments. | Allows cleavage from acid-labile resins with Bzl group intact for subsequent fragment condensation. peptide.com |
| LPPS | Stepwise Elongation | Key building block with a stable side-chain protecting group. | Bzl group protects hydroxyl during coupling; solubility of intermediates can be a challenge. thieme-connect.de |
| LPPS | Fragment Condensation | Component of protected peptide fragments for convergent synthesis. | Enables efficient, large-scale synthesis of complex peptides like Atosiban. polypeptide.com |
Role in Stepwise Elongation of Peptide Chains
Synthesis of Threonine-Containing Peptides and Peptidomimetics
The protected amino acid this compound, or O-Benzyl-L-threonine hydrochloride, is a crucial building block in the chemical synthesis of peptides and related molecules. Its structure features a benzyl (Bzl) group protecting the hydroxyl side chain of threonine, which prevents unwanted side reactions during the peptide bond formation process. vulcanchem.compeptide.com This strategic protection allows for the controlled and sequential assembly of amino acids into complex peptide chains. vulcanchem.com The compound is utilized in both major strategies of peptide synthesis: solution-phase synthesis and solid-phase peptide synthesis (SPPS). vulcanchem.com In Boc-based SPPS, Boc-Thr(Bzl)-OH is a commonly used derivative to incorporate threonine residues into a growing peptide chain. peptide.comgoogle.com The benzyl protecting group is stable under the conditions required to remove the temporary N-terminal Boc group (typically acidic conditions) but can be removed during the final cleavage of the peptide from the resin support, often using strong acids like hydrogen bromide (HBr) or hydrogen fluoride (HF). google.compeptide.compolypeptide.com
Incorporation into Biologically Active Peptide Sequences
The utility of O-benzyl protected threonine is demonstrated in the synthesis of various biologically active peptides. A notable example is the synthesis of a fragment of Thymosin β1, a protein involved in immune response regulation. Specifically, the N-terminal 14-amino acid sequence of Thymosin β1 was synthesized using solid-phase techniques. google.com In this synthesis, Boc-Thr(Bzl)-OH was used as the building block to introduce threonine at multiple positions within the peptide sequence. google.com The synthesis was carried out on a benzyl ester resin, and each amino acid, including the O-benzyl protected threonine, was coupled sequentially to build the desired peptide. google.com
The table below details the protected amino acids used in the solid-phase synthesis of the Thymosin β1 fragment, Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-OH. google.com
| Coupling Cycle | Protected Amino Acid Used |
| 1 | Boc-Lys(ClZ)-OH |
| 2 | Boc-Thr(Bzl)-OH |
| 3 | Boc-Thr(Bzl)-OH |
| 4 | Boc-Ile-OH |
| 5 | Boc-Glu(OBzl)-OH |
| 6 | Boc-Ser(Bzl)-OH |
| 7 | Boc-Ser(Bzl)-OH |
| 8 | Boc-Thr(Bzl)-OH |
| 9 | Boc-Asp(OBzl)-OH |
| 10 | Boc-Val-OH |
| 11 | Boc-Ala-OH |
| 12 | Boc-Ala-OH |
| 13 | Boc-Asp(OBzl)-OH |
| 14 | Boc-Ser(Bzl)-OH |
| Table 1: Protected amino acids for the synthesis of a Thymosin β1 fragment. Data sourced from google.com. |
This example highlights the routine and critical use of H-Thr(Bzl)-OH (in its N-Boc protected form) for incorporating threonine into complex, biologically relevant peptide sequences. The benzyl group ensures the integrity of the threonine side chain throughout the iterative cycles of deprotection and coupling that characterize solid-phase peptide synthesis. peptide.com
Design and Synthesis of Threonine Analogues with O-Benzyl Protection
Beyond its direct incorporation into peptides, O-benzyl protected threonine serves as a versatile starting material for the synthesis of threonine analogues and peptidomimetics—molecules that mimic the structure and function of natural peptides but may have improved properties. The benzyl group's stability and predictable chemistry make it an ideal protecting group for multi-step syntheses of these complex molecules.
One area of application is in the creation of glycopeptides, where sugar moieties are attached to amino acid side chains. In one reported synthesis, an N-terminally protected O-benzyl threonine benzyl ester (Fmoc-Thr-OBn) was used as a substrate for glycosylation. ug.edu.pl This reaction, promoted by mercuric bromide, attaches a protected glucose derivative to the threonine side chain, demonstrating the utility of the benzyl ether in directing reactions to other parts of the molecule while the side-chain hydroxyl is masked. ug.edu.pl
| Reactant | Product | Yield |
| Fmoc-Thr-OBn | N-(9-fluorenylmethoxycarbonyl)-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-L-threonine benzyl ester | 62% |
| Table 2: Synthesis of a glycosylated threonine analogue using an O-benzyl protected threonine derivative. Data sourced from ug.edu.pl. |
Another example is the synthesis of peptidomimetic analogues of echinocandins, a class of antifungal drugs. In the synthesis of a key intermediate, H-Hty(Bzl)-OMe·HCl (a homo-tyrosine analogue), the starting material was Boc-Thr(Bzl)-OH. clockss.org This demonstrates how the core structure of O-benzyl protected threonine can be chemically modified to create entirely new, unnatural amino acid building blocks for use in drug discovery. clockss.org
These examples underscore the role of this compound not just as a passive building block but as an active participant in the design and synthesis of modified peptides and peptidomimetics, where the O-benzyl group is a key chemical tool enabling complex molecular construction.
Protecting Group Chemistry: the O Benzyl Bzl Moiety of Threonine
Chemical Stability and Reactivity Profile
The stability of the O-benzyl protecting group on the threonine side chain is a critical factor that dictates its compatibility with various peptide synthesis strategies. It exhibits a distinct profile of lability and resistance to different chemical environments.
Acid Lability and Susceptibility to Strong Acidic Conditions
The O-benzyl ether of threonine demonstrates considerable stability under moderately acidic conditions, a property that distinguishes it from the O-benzyl ether of tyrosine. thieme-connect.de The phenolic benzyl (B1604629) ether of tyrosine is significantly more labile to acid, making O-benzyltyrosine less suitable for multi-step solid-phase peptide synthesis (SPPS) employing the Boc/Bzl strategy, where repeated treatments with trifluoroacetic acid (TFA) are required for Nα-Boc deprotection. thieme-connect.de In contrast, the O-benzyl group on threonine is more robust under these conditions.
However, the O-benzyl group is not entirely impervious to strong acids. Prolonged exposure to potent acidic reagents, such as neat trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), will lead to its cleavage. thieme-connect.denih.gov For instance, while stable to the typical 25-50% TFA in dichloromethane (B109758) (DCM) used for Boc deprotection in SPPS, extended treatments or higher concentrations of TFA can cause premature deprotection. kuleuven.benih.gov The cleavage proceeds via an SN1 mechanism, generating a stable benzyl carbocation. nih.gov The relative stability of the O-benzyl group on threonine compared to tyrosine is attributed to the non-phenolic nature of the threonine side chain's hydroxyl group. thieme-connect.de
Resistance to Basic Conditions and Nucleophilic Reagents
A key advantage of the O-benzyl protecting group is its pronounced stability towards basic and nucleophilic conditions. This characteristic makes H-Thr(Bzl)-OH · HCl fully compatible with the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for peptide synthesis. thieme-connect.deiris-biotech.de In this methodology, the temporary Nα-Fmoc protecting group is removed at each cycle using a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.dedrivehq.com The O-benzyl ether linkage on the threonine side chain remains completely intact during these basic treatments. This orthogonality is a cornerstone of modern peptide chemistry, allowing for selective deprotection of the N-terminus without affecting the side-chain protecting groups. researchgate.net
The benzyl ether is also resistant to a variety of other nucleophiles that may be encountered during peptide synthesis, further underscoring its utility and robustness in complex synthetic routes.
Reductive Cleavage Properties (e.g., Catalytic Hydrogenation)
The O-benzyl group is susceptible to reductive cleavage, most commonly achieved through catalytic hydrogenation. thieme-connect.demdma.ch This method offers a mild and highly efficient means of deprotection. The process involves the use of a metal catalyst, typically palladium on a solid support like carbon (Pd/C), in the presence of a hydrogen source. mdma.chorganic-chemistry.org The reaction proceeds via the hydrogenolysis of the carbon-oxygen bond of the benzyl ether, yielding the free hydroxyl group of threonine and toluene (B28343) as a byproduct. researchgate.net
This reductive cleavage is orthogonal to acid-labile protecting groups (like Boc and tBu) and base-labile groups (like Fmoc), providing another layer of selectivity in complex synthetic schemes. thieme-connect.deresearchgate.net
Methodologies for Selective Deprotection of the O-Benzyl Group
Catalytic Hydrogenation Techniques (e.g., Pd/C)
Catalytic hydrogenation stands as a premier method for the cleavage of the O-benzyl group due to its mildness and high efficiency. thieme-connect.deorganic-chemistry.org
A standard protocol involves dissolving the protected peptide in a suitable solvent, such as methanol, ethanol, or acetic acid, and stirring it with a catalytic amount of palladium on carbon (Pd/C) under a hydrogen atmosphere. mdma.chorganic-chemistry.org The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure. organic-chemistry.org The choice of solvent can influence the reaction rate. acs.org
An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. In this approach, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or triethylsilane, is used in conjunction with the Pd/C catalyst. mdma.chresearchgate.net This method can be more convenient and safer to handle in a standard laboratory setting as it avoids the need for a pressurized hydrogen gas apparatus. researchgate.netthermofisher.com
| Catalyst | Hydrogen Source | Typical Solvents | Conditions | Key Features |
| 10% Pd/C | H₂ (gas) | Methanol, Ethanol, Acetic Acid | Room Temperature, 1 atm | Standard, highly effective method. organic-chemistry.org |
| 10% Pd/C | Formic Acid | Methanol | Room Temperature | Convenient hydrogen donor, avoids pressurized gas. mdma.ch |
| 10% Pd/C | Triethylsilane (TES) | Methanol | Room Temperature | Mild, neutral conditions, rapid reactions. researchgate.net |
Acidolytic Cleavage Reagents and Scavenger Systems
Strong acidolysis is another common method for removing the O-benzyl group, particularly in the context of the Boc/Bzl strategy where strong acid is used for the final cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups. thieme-connect.denih.gov
The most frequently used reagents for this purpose are hydrogen fluoride (HF) and trifluoroacetic acid (TFA). thieme-connect.denih.gov HF is a highly effective but extremely hazardous reagent that requires specialized equipment. nih.gov TFA is a more commonly used strong acid, though it may require harsher conditions (e.g., prolonged reaction times) for complete cleavage of the O-benzyl group compared to more labile groups. thieme-connect.dethermofisher.com
A significant challenge during acidolytic cleavage is the generation of reactive carbocations, primarily the benzyl carbocation from the protecting group. nih.govsigmaaldrich.com These electrophilic species can react with nucleophilic residues in the peptide chain, such as tryptophan and methionine, leading to undesired side products. peptide.compeptide.com To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds that are more reactive towards the carbocations than the amino acid side chains. thermofisher.comsigmaaldrich.com
Commonly used scavengers include:
Thioanisole: Effectively traps benzyl cations. peptide.com
Triisopropylsilane (TIS): A reducing scavenger that can also prevent oxidation. sigmaaldrich.com
Water: Can act as a scavenger and helps to hydrolyze any ester byproducts. sigmaaldrich.com
1,2-Ethanedithiol (EDT): A thiol-based scavenger. sigmaaldrich.com
The composition of the cleavage cocktail is tailored based on the amino acid sequence of the peptide. For example, a common mixture is Reagent K, which consists of TFA, water, phenol, thioanisole, and EDT. sigmaaldrich.com
| Acid Reagent | Common Scavengers | Purpose of Scavengers |
| Trifluoroacetic Acid (TFA) | Triisopropylsilane (TIS), Water, Thioanisole, 1,2-Ethanedithiol (EDT) | To trap carbocations and prevent side reactions like alkylation of sensitive residues. thermofisher.comsigmaaldrich.com |
| Hydrogen Fluoride (HF) | Anisole, Thioanisole, p-Cresol | To prevent reattachment of the benzyl group to nucleophilic side chains. thieme-connect.depeptide.com |
Advanced Chemical Deprotection Strategies
While catalytic hydrogenation is a standard method for benzyl ether cleavage, several advanced chemical strategies have been developed to address substrates where hydrogenation is not feasible, for instance, due to the presence of sensitive functional groups like reducible sulfur-containing residues or alkynes. These methods offer alternative pathways for the deprotection of the O-benzyl group on threonine.
Transfer Hydrogenation: This method serves as a convenient alternative to traditional catalytic hydrogenation using hydrogen gas. rsc.org It involves the use of a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen sources include cyclohexene (B86901), formic acid, or 1,4-cyclohexadiene. rsc.orgorganic-chemistry.org For instance, using 10% palladium-carbon with cyclohexene can effectively remove benzyl ethers. rsc.org This technique is often faster and can be more efficient for certain substrates. rsc.org
Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, although this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org The Boc/Bzl protection scheme in peptide synthesis relies on differential acid lability; the Nα-Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the more stable benzyl ether on threonine requires a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage. peptide.comnih.gov Research has explored systems like thioanisole-trifluoroacetic acid (TFA) for deprotecting O-benzyl amino acids. However, this particular system was found to be effective for O-benzyl-L-tyrosine but did not completely deprotect O-benzyl-L-threonine under the tested conditions. jst.go.jp
Oxidative Cleavage: Benzyl ethers can be removed through oxidation. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are capable of cleaving benzyl ethers, particularly substituted variants like the p-methoxybenzyl (PMB) ether which offers enhanced stability to the intermediate cationic species. organic-chemistry.org Ozone has also been shown to remove benzyl ether protective groups under relatively mild conditions. organic-chemistry.org
Dissolving Metal Reduction: The reaction of protected alcohols with lithium and a catalytic amount of naphthalene (B1677914) in THF at low temperatures provides a mild and often chemoselective method for deprotection. organic-chemistry.org
A summary of advanced deprotection strategies for O-benzyl ethers is presented below.
| Deprotection Strategy | Reagents | Key Features |
| Transfer Hydrogenation | Palladium catalyst (e.g., Pd/C, Pd black) with a hydrogen donor (e.g., cyclohexene, formic acid) | Avoids the use of H₂ gas; can be faster than standard hydrogenation. rsc.orgorganic-chemistry.org |
| Strong Acidolysis | Anhydrous HF, TFMSA, TMSOTf | Requires very strong acids; used for final deprotection in Boc/Bzl strategy. peptide.comsigmaaldrich.com |
| Oxidative Cleavage | DDQ, Ozone | Useful when reductive or strong acid conditions are not suitable. organic-chemistry.org |
| Dissolving Metal Reduction | Lithium, catalytic naphthalene in THF | Mild, low-temperature conditions; can offer chemoselectivity. organic-chemistry.org |
Orthogonality and Differential Reactivity in Multicomponent Systems
In the synthesis of complex peptides, the concept of orthogonality is paramount. iris-biotech.de Orthogonal protecting groups are sets of groups that can be removed in any order under distinct chemical conditions, without affecting each other. iris-biotech.debiosynth.com This allows for the selective deprotection of one functional group while others remain intact, enabling site-specific modifications or controlled chain elongation.
Compatibility with Nα-Protecting Groups (Boc, Fmoc)
The compatibility of the O-benzyl group of threonine with the two most common Nα-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), forms the basis of two major strategies in solid-phase peptide synthesis (SPPS).
Compatibility with Boc: The Boc group is acid-labile and is typically removed using moderate acids like TFA. peptide.com The O-benzyl group on threonine is significantly more stable to these conditions and requires much stronger acids like HF for removal. peptide.compeptide.com This difference in reactivity allows for the repetitive removal of the Nα-Boc group during peptide chain elongation while the Thr(Bzl) side-chain protection remains in place. However, because both groups are removed by acidolysis, the Boc/Bzl strategy is not considered truly orthogonal but is practically effective due to the large difference in the required acid strength. peptide.comiris-biotech.deiris-biotech.de
Compatibility with Fmoc: The Fmoc group is base-labile and is removed using a secondary amine, most commonly piperidine in DMF. iris-biotech.detotal-synthesis.com The O-benzyl ether is completely stable to these basic conditions. total-synthesis.com This makes the Fmoc/Bzl combination a truly orthogonal pair. The Fmoc group can be repeatedly removed during synthesis without affecting the benzyl ether. The Bzl group is then typically removed at the end of the synthesis during the final cleavage from the resin, often using a strong acid cocktail. iris-biotech.de The most common partner for Fmoc-based SPPS, however, is the tert-butyl (tBu) ether for threonine side-chain protection, as both it and the common resins are cleaved simultaneously by TFA. iris-biotech.debzchemicals.com
The table below summarizes the compatibility of the O-benzyl group with Boc and Fmoc.
| Nα-Protecting Group | Deprotection Condition | Stability of Thr(Bzl) | Orthogonality |
| Boc | Moderate Acid (e.g., TFA) | Stable (some partial cleavage may occur with prolonged exposure) peptide.com | Quasi-orthogonal iris-biotech.de |
| Fmoc | Base (e.g., Piperidine) | Completely Stable | Fully Orthogonal total-synthesis.com |
Strategic Removal in the Presence of Other Protecting Groups
The selective removal of the O-benzyl group from threonine while other protecting groups remain is a key strategic consideration, particularly in the synthesis of complex or modified peptides. This differential reactivity is exploited to unmask the hydroxyl group for site-specific modifications like phosphorylation or glycosylation.
The primary method to achieve this selective deprotection is catalytic hydrogenation. Many other common protecting groups are stable to these conditions. For example, acid-labile groups such as Boc (Nα-amine), t-butyl ethers (Ser, Thr, Tyr), t-butyl esters (Asp, Glu), and Trityl (Trt) groups (Cys, Asn, Gln) are all stable to the neutral conditions of hydrogenation. iris-biotech.de Similarly, base-labile groups like Fmoc are also unaffected.
Therefore, a peptide containing Thr(Bzl) alongside residues protected with tBu, Boc, or Trt groups can be subjected to catalytic hydrogenation to selectively cleave only the benzyl ether. This unmasks the threonine hydroxyl group, which can then be further functionalized. Subsequently, the remaining protecting groups can be removed using their specific deprotection conditions (e.g., TFA for tBu/Boc/Trt groups) during the final cleavage step.
Conversely, the stability of the benzyl ether to the conditions used to remove other groups is also strategically important. For instance, highly acid-labile groups like 2-chlorotrityl (2-ClTrt) or methoxytrityl (Mmt) can be removed with very dilute acid (e.g., 1% TFA in DCM), leaving the more robust benzyl ether intact. sigmaaldrich.com This allows for selective modifications at other sites before the final deprotection of the Thr(Bzl) residue.
Advanced Synthetic Considerations and Reaction Mechanisms
Chemoselectivity in Amide Bond Formation
Achieving high chemoselectivity is paramount during the formation of amide bonds involving H-Thr(Bzl)-OH · HCl. The primary goal is to facilitate the desired peptide bond formation at the α-amino group while preventing reactions at the side chain and maintaining the stereochemical integrity of the chiral centers. The benzyl (B1604629) ether protecting group on the hydroxyl function is instrumental in preventing O-acylation. tandfonline.com
Prevention of Racemization at the α-Carbon
Racemization, the loss of stereochemical purity at the α-carbon, is a significant concern in peptide synthesis, particularly during the activation of the carboxylic acid moiety. peptide.combibliomed.org This process can occur via the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize, leading to a loss of chiral integrity. acs.org While threonine is not as prone to racemization as amino acids like histidine or cysteine, the conditions of peptide coupling can still induce epimerization. peptide.com
The use of specific additives with coupling reagents is a key strategy to suppress racemization. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), and 7-aza-1-hydroxybenzotriazole (HOAt) are known to minimize racemization by forming active esters that are less prone to oxazolone formation. peptide.com Research has also demonstrated the effectiveness of copper(II) chloride (CuCl2) in conjunction with DIC/HOBt for suppressing racemization, particularly when coupling sterically hindered or unusual amino acid derivatives like fluorinated threonines. nih.govpeptide.com
Table 1: Additives for Racemization Suppression
| Additive | Function | Reference |
|---|---|---|
| 1-hydroxybenzotriazole (HOBt) | Forms active esters, minimizing oxazolone formation. | peptide.compeptide.com |
| 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | Similar to HOBt, enhances suppression of racemization. | peptide.com |
| 7-aza-1-hydroxybenzotriazole (HOAt) | Forms more reactive esters than HOBt with less epimerization. | peptide.compeptide.com |
Minimization of Dehydration and β-Elimination Reactions
The hydroxyl group of threonine, even when protected, can be susceptible to side reactions, most notably dehydration leading to the formation of α,β-unsaturated amino acids (dehydrobutyrine). rsc.org This β-elimination reaction is typically base-catalyzed and can be a significant issue during the Fmoc-deprotection step in solid-phase peptide synthesis (SPPS), which utilizes a piperidine (B6355638) solution. rsc.orgacs.org The formation of these dehydroamino acid residues is undesirable as it alters the structure and potentially the biological activity of the final peptide. rsc.org
The choice of protecting group and reaction conditions is critical to minimize this side reaction. While the benzyl ether of H-Thr(Bzl)-OH provides protection against direct acylation, the conditions for its cleavage or the deprotection of the N-terminal protecting group must be carefully controlled. For instance, in the synthesis of phosphopeptides where monobenzyl protected phosphothreonine is used, β-elimination is a known risk during piperidine treatment. rsc.orgsigmaaldrich.com Strategies to mitigate this include using milder deprotection conditions or alternative bases to piperidine.
Role of Coupling Reagents and Additives in Reaction Efficiency
The selection of coupling reagents and additives is crucial for driving the amide bond formation to completion and minimizing side reactions. The initial use of this compound requires a neutralization step, typically with a non-nucleophilic base like diisopropylethylamine (DIEA), to free the α-amino group for the coupling reaction.
Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). peptide.com
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to racemization if used alone. The addition of HOBt is standard practice to suppress this. peptide.com
Phosphonium and Uronium/Aminium Salts: Reagents like HBTU, TBTU, and HATU are highly efficient and lead to rapid coupling with low levels of racemization. peptide.com HATU, in particular, is often preferred for its speed and ability to minimize epimerization. peptide.com These reagents are especially useful for coupling sterically hindered amino acids, a consideration for the β-branched and benzyl-protected threonine. biorxiv.org
The benzyl protecting group on the threonine side chain can introduce steric hindrance, which may slow down the coupling reaction. biorxiv.org In such cases, a more potent coupling reagent like HATU or double coupling cycles may be necessary to ensure complete acylation. biorxiv.org
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Examples | Characteristics | Reference |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Effective, often used with additives like HOBt to suppress racemization. | peptide.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. | peptide.com |
Challenges and Solutions in Peptide Chain Assembly
Aggregation Phenomena during Peptide Synthesis
Peptide chain aggregation on the solid support is a major obstacle in SPPS, leading to incomplete coupling and deprotection reactions. peptide.com This phenomenon is highly sequence-dependent, with hydrophobic residues and β-branched amino acids like threonine being major contributors. bachem.com The aggregation is driven by the formation of intermolecular β-sheet structures, which renders the N-terminus of the growing peptide chain inaccessible.
Several strategies have been developed to disrupt this aggregation:
Pseudoproline Dipeptides: The introduction of a pseudoproline dipeptide, where a threonine residue is part of a temporary oxazolidine (B1195125) ring, can effectively break up the secondary structures causing aggregation. This structure is then reversed to the native threonine during the final cleavage from the resin. peptide.com
Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen can prevent the hydrogen bonding that leads to aggregation. peptide.com
Chaotropic Agents and Solvents: The addition of chaotropic salts or using solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can help to solubilize the aggregating peptide chain. peptide.com
Side Reactions Associated with Threonine Residues
Beyond dehydration and racemization, other side reactions can occur involving threonine residues.
O-Acylation: As previously mentioned, the primary reason for using the benzyl protecting group on the threonine hydroxyl is to prevent O-acylation, where the side-chain hydroxyl group is acylated by an activated amino acid. This would lead to a branched peptide and terminate the linear chain growth. tandfonline.combibliomed.org
N→O Acyl Shift: Under acidic conditions, peptides containing serine or threonine can undergo an N→O acyl shift, where the peptide bond migrates from the α-nitrogen to the side-chain oxygen, forming an ester linkage. This reaction is reversible upon treatment with a mild base. peptide.com
Protecting Group Migration: During strong acid cleavage (e.g., with HF), intramolecular side reactions can occur. A documented instance involves the migration of the benzyl group from an adjacent Thr(Bzl) residue to a Cys residue, leading to a benzylated cysteine side product. This highlights the importance of considering the local sequence around the Thr(Bzl) residue. nih.gov
Convergent Synthesis and Ligation Strategies
Application in Native Chemical Ligation (NCL) and Related Methods
Native Chemical Ligation (NCL) is a cornerstone of convergent peptide synthesis, allowing for the chemoselective coupling of unprotected peptide fragments in aqueous solution to form a native amide bond at the ligation site. lifetein.comethz.ch The classic NCL reaction occurs between a peptide segment with a C-terminal thioester and another segment bearing an N-terminal cysteine residue. ethz.ch
The incorporation of this compound into peptide segments destined for NCL serves to protect the threonine side-chain hydroxyl group from participating in undesired side reactions during fragment synthesis and the ligation event itself. The benzyl (Bzl) ether is a robust protecting group commonly employed in Boc/Bzl solid-phase peptide synthesis (SPPS). peptide.comnih.gov Its stability under the moderately acidic conditions used for repetitive Nα-Boc group removal makes it ideal for the synthesis of peptide fragments. peptide.comnih.gov
In the context of NCL, a peptide fragment containing an internal Thr(Bzl) residue would typically be synthesized as a C-terminal thioester. The Bzl group remains intact during the synthesis of the thioester and during the subsequent NCL reaction, which is performed under neutral aqueous conditions. The ligation proceeds via a transthioesterification between the peptide thioester and the thiol of the N-terminal cysteine of the other fragment, followed by a spontaneous S-to-N acyl shift to form the desired peptide bond. ethz.ch The stability of the benzyl ether linkage under these conditions is critical for a successful ligation. Following the successful assembly of the full-length peptide backbone, the Thr(Bzl) group, along with other side-chain protection like benzyl ethers on serine or aspartic acid esters, is typically removed in a final, global deprotection step using strong acids such as anhydrous hydrogen fluoride (B91410) (HF). ethz.chnih.gov
| Parameter | Compatibility with Thr(Bzl) Moiety | Rationale |
| NCL Reaction pH | Compatible | NCL is typically run at a neutral pH (~6.5-7.5), conditions under which the benzyl ether linkage is stable. |
| Thiol Additives (e.g., TCEP, MPAA) | Compatible | Thiol-based reducing agents and catalysts used in NCL do not cleave the benzyl ether protecting group. |
| Peptide Thioester Formation | Compatible | The conditions for generating C-terminal thioesters, particularly using Boc-SPPS methods, are compatible with the Thr(Bzl) group. ethz.ch |
| Final Deprotection | Cleaved by strong acid | The Bzl group is not orthogonal to many other side-chain protecting groups in Boc chemistry and is removed simultaneously during the final HF cleavage step. ethz.chnih.gov |
Segment Synthesis and Purification for Fragment Coupling
The success of a convergent synthesis strategy hinges on the ability to produce peptide segments of high purity. The synthesis of fragments incorporating Thr(Bzl) is typically accomplished using SPPS, with the Boc/Bzl protection scheme being a common choice. nih.govoup.com In this strategy, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side chains are protected by more robust, benzyl-based groups that require strong acid for removal. peptide.com
The synthesis of a protected peptide fragment intended for ligation involves a stepwise assembly on a specialized resin. For instance, to create a protected fragment with a C-terminal carboxylic acid, a resin is used from which the peptide can be cleaved under conditions that leave the side-chain protecting groups, including the Bzl group on threonine, intact. peptide.com Alternatively, for NCL, specific thioester-generating resins are employed. ethz.ch Throughout the synthesis, coupling steps are carefully monitored to ensure efficiency, often using double coupling protocols for challenging sequences. nih.gov
Once the protected peptide segment is assembled and cleaved from the solid support, it exists as a crude mixture containing the desired product alongside deletion and truncated sequences. lifetein.com The purification of this crude material is a critical step. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying these protected fragments. nih.gov The hydrophobic nature of the benzyl and other protecting groups necessitates the use of strong organic solvent gradients for effective elution and separation. The high purity of the isolated fragment is essential to ensure high yields and minimize side products in the subsequent fragment condensation or ligation step. ucl.ac.uk
| Step | Method/Reagent | Purpose | Relevance to Thr(Bzl) |
| Peptide Assembly | Boc/Bzl SPPS | Stepwise elongation of the peptide chain on a solid support. | The Bzl group on the threonine side chain is stable to the repetitive TFA treatment used for Nα-Boc removal. peptide.com |
| Fragment Cleavage | HF (with scavengers) or specific mild cleavage from specialized resins. | Release of the peptide from the resin, either with (final product) or without (protected fragment) side-chain deprotection. nih.gov | For protected fragments, cleavage conditions are selected to keep the Bzl group attached. |
| Crude Product Workup | Precipitation with diethyl ether. | Initial removal of highly soluble cleavage scavengers and byproducts. lifetein.com | Standard procedure compatible with the protected peptide. |
| Purification | Preparative RP-HPLC | Separation of the target peptide fragment from synthesis-related impurities based on hydrophobicity. nih.gov | The Bzl group increases the hydrophobicity of the fragment, influencing the choice of column and elution gradient. |
| Purity Analysis | Analytical HPLC, Mass Spectrometry | Confirmation of the purity and identity of the isolated peptide fragment. nih.gov | Ensures the correct mass corresponding to the Thr(Bzl)-containing segment is obtained. |
Analytical Research Methodologies for H Thr Bzl Oh · Hcl and Its Intermediates
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental to confirming the chemical structure and assessing the purity of H-Thr(Bzl)-OH · HCl. These techniques provide direct information on the molecular framework and the presence of any impurities.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional NMR techniques are utilized to provide a complete picture of the molecule's connectivity and stereochemistry.
In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons allow for the identification of all key structural motifs. rsc.org The aromatic protons of the benzyl (B1604629) group, the protons of the threonine backbone (α-H, β-H, and γ-CH₃), and the exchangeable protons of the amine and carboxylic acid groups can be assigned. ¹³C NMR provides complementary information, confirming the carbon skeleton of the molecule, including the characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the threonine and benzyl moieties. nih.govrsc.org NMR is routinely used to confirm that the desired structure has been successfully synthesized.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for H-Thr(Bzl)-OH Moiety
| Atom | Position | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Carboxyl | C1 | - | ~170-175 |
| Alpha-Carbon | C2 (α-CH) | ~3.9-4.2 | ~58-62 |
| Beta-Carbon | C3 (β-CH) | ~4.0-4.3 | ~75-80 |
| Gamma-Carbon | C4 (γ-CH₃) | ~1.2-1.4 | ~18-22 |
| Benzyl Methylene | -CH₂-Ph | ~4.5-4.7 (AB quartet) | ~70-74 |
| Benzyl Aromatic | -C₆H₅ | ~7.2-7.4 | ~127-138 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS), often utilizing electrospray ionization (ESI), is critical for confirming the elemental composition of this compound and its intermediates. rsc.org This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula, providing definitive confirmation of the compound's identity. rsc.org For this compound, analysis is performed on the free cation, [C₁₁H₁₅NO₃+H]⁺. HRMS is also invaluable for identifying impurities and by-products formed during the synthesis, even at very low levels. rsc.org
Table 2: HRMS Data for the H-Thr(Bzl)-OH Cation
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₆NO₃⁺ | 210.1125 |
Chromatographic Separations and Purity Analysis in Research Contexts
Chromatographic techniques are essential for separating this compound from reactants, intermediates, and by-products, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is the primary workhorse for assessing the purity of this compound and monitoring the progress of its synthesis. ambeed.comacmec.com.cn The most common mode is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. rsc.org
During synthesis, for instance in the deprotection of a Boc-protected precursor like Boc-Thr(Bzl)-OH, HPLC can track the disappearance of the starting material and the appearance of the desired product. thermofisher.compnas.org For final purity assessment, a standardized HPLC method is used to detect and quantify any impurities, with purity levels often required to be above 98%. acmec.com.cn Preparative HPLC can be employed to purify the compound to a very high degree. rsc.org
Table 3: Typical Analytical HPLC Parameters for this compound
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) rsc.org |
| Mobile Phase A | Water with 0.05-0.1% Trifluoroacetic Acid (TFA) rsc.org |
| Mobile Phase B | Acetonitrile with 0.05-0.1% Trifluoroacetic Acid (TFA) rsc.org |
| Gradient | Linear gradient, e.g., 5% to 95% B over 15-20 minutes rsc.org |
| Flow Rate | ~0.6-1.0 mL/min rsc.org |
| Detection | UV at ~210-220 nm (peptide bond) and ~254 nm (benzyl group) |
Gas Chromatography (GC) for Volatile Impurities and By-Products
While this compound itself is non-volatile and thus not directly suitable for Gas Chromatography (GC) without derivatization, GC plays a crucial role in quantifying volatile impurities that may be present from the synthesis. dss.go.th This includes residual solvents used during the reaction or purification steps, such as toluene (B28343) (a potential source for the benzyl group), diethyl ether, or hexanes. researchgate.net Ensuring the absence of these solvents is critical for the quality of the final product. GC with a flame-ionization detector (FID) is highly sensitive for detecting these common organic solvents.
Table 4: Potential Volatile Impurities Analyzed by GC
| Impurity | Potential Origin |
|---|---|
| Toluene | Benzylation reagent or solvent |
| Dichloromethane (B109758) | Reaction solvent |
| Ethyl Acetate (B1210297) | Extraction/crystallization solvent |
| Diethyl Ether / Hexane | Precipitation/crystallization solvents researchgate.net |
Chiral Analysis for Enantiomeric and Diastereomeric Purity
Given that this compound possesses two chiral centers (at C2 and C3), confirming its stereochemical purity is paramount. The desired isomer is (2S, 3R). Analytical methods must be able to distinguish it from its enantiomer (2R, 3S) and its two diastereomers, (2S, 3S) and (2R, 3R).
Racemization at the α-carbon is a known risk during certain chemical manipulations in peptide synthesis. polypeptide.com Chiral HPLC is a powerful technique for this analysis, utilizing a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. Alternatively, diastereomers often have different physical properties and may be separable even on standard achiral HPLC columns. sci-hub.se
Table 5: Methods for Chiral Purity Analysis
| Method | Principle of Analysis | Application |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of all four possible stereoisomers. |
| Achiral HPLC | Separation of diastereomers based on different physical properties. sci-hub.se | Detection of diastereomeric impurities (e.g., allo-threonine forms). |
| Polarimetry | Measurement of the angle of rotation of plane-polarized light. | Confirmation of bulk enantiomeric purity (e.g., L- vs D-form). |
Chiral Chromatography Methods
Chiral chromatography is a cornerstone technique for separating stereoisomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times and thus enabling their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most common modality for this purpose, though Gas Chromatography (GC) can also be used for volatile derivatives.
The analysis of threonine derivatives often requires derivatization to improve chromatographic behavior and detection. For instance, methods have been developed for the determination of threonine isomers after derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or dansyl chloride. researchgate.netnih.gov These methods typically employ a combination of reversed-phase and chiral columns to achieve separation. researchgate.net
Research on compounds structurally analogous to this compound provides insight into effective chiral separation strategies. A study involving the synthesis of the α-hydroxy acid equivalent, (2S,3R)-3-Benzyloxy-2-hydroxy-butyric acid (HO-Thr(Bzl)-OH), which is derived from H-Thr(Bzl)-OH, utilized chiral HPLC to confirm the optical purity of the product. amazonaws.com The analysis of the methyl ester of this derivative on a Chiracel OD-H column demonstrated an enantiomeric excess (ee) of 99%. amazonaws.com This indicates that polysaccharide-based CSPs are effective for resolving this class of compounds.
The general principles of chiral recognition involve multiple interactions between the analyte and the CSP, including hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Polysaccharide derivatives, such as those used in Chiracel columns, are widely applicable CSPs for a broad range of chiral compounds. amazonaws.com
Table 1: Chiral HPLC Method for a this compound Intermediate
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Finding | Reference |
|---|---|---|---|---|---|---|
| (2S,3R)-3-Benzyloxy-2-hydroxy-butyric acid methyl ester | Chiracel OD-H | 10% Isopropanol (B130326) in Hexane (Isocratic) | 1 mL/min | Photodiode Array (PDA) | >99% ee (tR = 8.74 min) | amazonaws.com |
Optical Rotation Measurements in Stereochemical Studies
Optical rotation is a classical and indispensable technique for the stereochemical analysis of chiral molecules. It measures the angle to which a compound rotates the plane of polarized light. This property, known as specific rotation ([α]), is a characteristic physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). It serves as a crucial parameter for confirming the stereochemical identity and assessing the enantiomeric purity of this compound and its intermediates. bachem.com
The hydrochloride salt form of H-Thr(Bzl)-OH possesses the (2S,3R) absolute configuration, which corresponds to the L-threonine configuration. vulcanchem.com The measurement of optical rotation can verify that the stereochemical integrity of the chiral centers is maintained throughout the synthetic process. Any deviation from the established specific rotation value for the pure compound can indicate the presence of its enantiomer or other stereoisomeric impurities, a phenomenon known as racemization. wiley-vch.de
While specific rotation data for this compound is not consistently published across all sources, values for closely related, N-protected intermediates are available and illustrate the application of this method. For example, the intermediate Boc-Thr(Bzl)-OH, used in Boc-based solid-phase peptide synthesis, has a defined range of specific rotation. bachem.com The determination of optical rotation for key intermediates is a standard quality control measure in peptide synthesis. bachem.comthieme-connect.de
Table 2: Reported Specific Rotation Values for Threonine Derivatives
| Compound | Specific Rotation [α] | Conditions | Reference |
|---|---|---|---|
| Boc-Thr(Bzl)-OH | +13.5 to +18.5° | c=1 in methanol, 25°C, D-line | |
| H-Thr(tBu)-OH | -42.1° | c=2 in methanol, 20°C, D-line | wiley-vch.de |
| H-Ser(Bzl)-OH | +6.0° | c=1 in 3M HCl, 25°C, D-line | wiley-vch.de |
The combination of chiral chromatography, which provides a quantitative measure of the ratio of different stereoisomers, and optical rotation, which offers a bulk assessment of stereochemical purity, provides a comprehensive analytical framework for the characterization of this compound. These methods are essential for ensuring that the compound meets the stringent stereochemical requirements for its intended applications.
Process Development and Industrial Academic Research Perspectives
Scale-Up Considerations for Synthetic Processes
The transition from synthesizing grams of a peptide in a laboratory to producing kilograms in a manufacturing plant presents significant challenges. H-Thr(Bzl)-OH · HCl, as a key building block, is central to these scale-up considerations. The primary methods for peptide synthesis, solid-phase peptide synthesis (SPPS) and liquid-phase (or solution-phase) peptide synthesis (LPPS), each have distinct requirements for successful large-scale operation. dlrcgroup.compolypeptide.com For peptides up to approximately 50 amino acids, SPPS is often the method of choice, while LPPS may be preferred for producing large quantities of shorter peptides. taylorfrancis.com
Optimizing reaction conditions is paramount for ensuring an efficient, consistent, and scalable process. Key parameters that must be fine-tuned for the use of this compound in large-scale synthesis include:
Solubility: All components, including the protected amino acid, coupling reagents, and by-products, must remain soluble at high concentrations (ideally ≥0.25 M) to minimize solvent volumes and prevent clogging of equipment. rsc.org The hydrochloride salt form of H-Thr(Bzl)-OH helps improve its solubility and stability, making it more amenable to industrial handling. bachem.com
Resin Swelling and Agitation: In SPPS, the solid support resin must swell adequately in the chosen solvent to allow access to the reactive sites. millennialscientific.com In large reactors, ensuring uniform mixing and complete fluidization of the resin without causing mechanical damage is a significant engineering challenge.
Reaction Kinetics and Temperature Control: Peptide coupling and deprotection reactions must be driven to completion at each step. Reaction times, temperatures, and reagent stoichiometry are optimized to maximize yield and minimize side reactions. Given that some reactions can be highly exothermic, effective temperature control is crucial in large vessels to prevent side reactions and degradation.
Reagent Selection: The choice of coupling reagents and deprotection agents is critical. For instance, while hydrogen fluoride (B91410) (HF) was historically used for cleavage, its hazards have led to the adoption of alternatives like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in combination with scavengers, which are more suitable for scale-up in conventional equipment. google.comthieme-connect.de
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the thorough identification and control of impurities in pharmaceutical products. lcms.czsb-peptide.com The impurity profile of a synthetic peptide is a direct reflection of the starting materials and the control over the manufacturing process. dlrcgroup.com Using this compound can introduce specific process-related and product-related impurities that must be managed.
Key impurities associated with peptide synthesis include:
Truncated and Deletion Sequences: These arise from incomplete coupling or deprotection reactions at any stage of the synthesis. veeprho.com
Incomplete Deprotection: The benzyl (B1604629) (Bzl) group protecting the threonine side chain must be completely removed during the final cleavage step. Residual benzyl groups result in a significant product-related impurity that can be difficult to separate.
Racemization/Epimerization: The chiral integrity of each amino acid must be maintained throughout the synthesis. The activation step during coupling can lead to epimerization, which is a critical quality attribute to monitor. sci-hub.se
Side-Reaction Products: Modifications such as oxidation (of Met or Cys), deamidation (of Asn or Gln), or by-products from coupling reagents can complicate the impurity profile. dlrcgroup.comlcms.cz
Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are essential for detecting, identifying, and quantifying these impurities to ensure the final product's safety and efficacy. sb-peptide.com
Table 1: Common Impurities in Peptide Synthesis and Their Origins
| Impurity Type | Origin | Relevance to this compound |
|---|---|---|
| Truncated Sequences | Incomplete coupling reaction of the incoming amino acid. | Failure to couple the next amino acid after the Thr(Bzl) residue is added. |
| Deletion Sequences | Incomplete deprotection of the N-terminal protecting group (e.g., Fmoc). | Failure to deprotect the Fmoc group from the Thr(Bzl) residue, leading to it being skipped. |
| Incomplete Side-Chain Deprotection | Failure to remove the side-chain protecting group during final cleavage. | The benzyl (Bzl) group remains attached to the threonine side chain. |
| Epimerization | Base-catalyzed racemization during amino acid activation for coupling. | The L-Threonine residue converts to D-allo-Threonine, D-Threonine, or L-allo-Threonine. |
| Oxidation | Exposure to oxidative conditions during synthesis or storage. | Not directly applicable to the Thr(Bzl) residue itself, but to other susceptible residues in the peptide chain like Met or Cys. |
Optimization of Reaction Conditions for Large-Scale Production
Green Chemistry Principles in the Synthesis of this compound and Peptides
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. Peptide synthesis, particularly SPPS, is notoriously resource-intensive, generating vast quantities of chemical waste. millennialscientific.comuu.nl The production and use of building blocks like this compound are central to these sustainability efforts.
A primary focus of green chemistry in this field is the replacement of hazardous solvents.
Solvent Replacement: Traditional SPPS relies on solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are classified as reprotoxic or environmentally harmful. rsc.org These solvents can account for over 80% of the total waste generated. rsc.org Research has identified several greener alternatives, although no single solvent is a perfect replacement for all applications. rsc.org Promising candidates include cyclopentanone, γ-valerolactone (GVL), and mixtures containing anisole, p-cymene, or ethyl acetate (B1210297). biomatik.comtandfonline.com Water-based and ethanol-based systems are also being explored. advancedchemtech.com
Greener Reagents: Many standard coupling reagents, such as those based on benzotriazole (B28993) (e.g., HOBt, HATU), pose explosion hazards, making their large-scale handling problematic. biomatik.comacs.org The development of safer and more efficient coupling agents is an active area of research. nih.gov
Table 2: Comparison of Traditional vs. Green Solvents in Peptide Synthesis
| Solvent | Classification | Advantages | Challenges |
|---|---|---|---|
| DMF, NMP, DCM | Traditional / Hazardous | Excellent solubilizing properties, good resin swelling, well-established protocols. rsc.org | Reproductive toxicity, environmental persistence, high waste volume. uu.nlrsc.org |
| Water | Green | Non-toxic, non-flammable, abundant, low cost. advancedchemtech.commdpi.com | Poor solubility of many organic reagents and protected amino acids, potential for hydrolysis. mdpi.com |
| Ethanol | Green | Biodegradable, low toxicity, can improve yield and purity in some cases. advancedchemtech.com | May not be suitable for all coupling chemistries or resins. |
| γ-Valerolactone (GVL) | Green | Derived from biomass, biodegradable, good solubilizing power for some reagents. biomatik.com | Higher viscosity, compatibility with all synthesis steps still under investigation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Derived from renewable sources, good for extractions. google.com | Less polar, may not be a universal solvent for all SPPS steps. |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product.
Poor Atom Economy in SPPS: Conventional SPPS has a very low atom economy. This is due to the use of N-terminal protecting groups (like Fmoc), which are added and removed at every cycle, and the common practice of using a large excess of protected amino acids and coupling reagents to drive reactions to completion. rsc.orguu.nl
Improving Efficiency: Several strategies are being developed to address this. Flow chemistry, where reagents are continuously pumped through a reactor, can reduce the need for excess reagents and solvents. biomatik.com Alternative synthetic directions, such as N-to-C synthesis, offer a paradigm shift that could reduce the reliance on protecting groups. acs.orgchemrxiv.org Furthermore, developing methods that use transient protection or even unprotected amino acids represents a long-term goal for significantly improving the atom economy and cost-effectiveness of peptide synthesis. nih.gov
The Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product, starkly illustrates the wastefulness of traditional methods. While small molecule drugs might have a PMI around 300, the PMI for a peptide produced by SPPS can be as high as 13,000 or more. uu.nl
Development of Environmentally Benign Solvents and Reagents
Economic and Efficiency Aspects in Industrial Peptide Synthesis
Key economic drivers include:
Cost of Starting Materials: The commercial availability of high-purity Fmoc-protected amino acids at a lower cost, driven by economies of scale, has been a significant factor in the widespread adoption of Fmoc-based SPPS. altabioscience.com
Waste Disposal Costs: The large volumes of hazardous solvent waste generated by traditional methods incur significant disposal costs, creating a strong economic incentive for adopting greener solvents and waste reduction strategies. millennialscientific.com
Purification Costs: The final purification of the crude peptide, typically by preparative HPLC, is often a major bottleneck and a significant expense, consuming large quantities of solvents. millennialscientific.com A cleaner crude product with a better impurity profile simplifies purification, thereby reducing costs.
Ultimately, the industrial synthesis of peptides requires a holistic approach that balances chemical efficiency, scalability, purity, environmental impact, and economic constraints. As a fundamental building block, the synthesis and application of this compound are intrinsically linked to all of these critical aspects.
Table of Mentioned Compounds
| Abbreviation / Name | Full Chemical Name |
|---|---|
| This compound | (2S,3R)-2-Amino-3-(benzyloxy)butanoic acid hydrochloride |
| Boc | tert-Butoxycarbonyl |
| Bzl | Benzyl |
| DCM | Dichloromethane |
| DMF | N,N-Dimethylformamide |
| Fmoc | Fluorenylmethyloxycarbonyl |
| GVL | γ-Valerolactone |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| HOBt | 1-Hydroxybenzotriazole (B26582) |
| NMP | N-Methyl-2-pyrrolidone |
| TFA | Trifluoroacetic acid |
Cost-Benefit Analysis of Different Synthetic Routes
The economic feasibility of producing this compound is intrinsically linked to the chosen synthetic pathway. A thorough cost-benefit analysis involves evaluating various factors, including the price of raw materials, reaction yields, the complexity and cost of purification, and waste generation. While a definitive, universally "best" route is dependent on the scale of production and specific manufacturing capabilities, a comparative analysis of common approaches reveals key trade-offs.
Traditional batch synthesis methods for O-benzylation of threonine, followed by deprotection to yield the hydrochloride salt, serve as a baseline for comparison. These methods often involve the use of protecting groups for the amine and carboxylic acid functionalities, followed by benzylation of the hydroxyl group and subsequent deprotection steps.
Key Cost Drivers in Traditional Batch Synthesis:
Raw Materials: The cost of L-threonine, benzylating agents (e.g., benzyl bromide), and protecting group reagents (e.g., Boc anhydride, Fmoc-Cl) are primary considerations. The price of L-threonine can fluctuate based on fermentation production costs. google.comevonik.comimarcgroup.com
Purification: Purification of intermediates and the final product, often requiring chromatography, is a major cost and time contributor in peptide synthesis. google.com The cost of purification can be substantial, with HPLC purification potentially costing hundreds of dollars per 20 mg of crude peptide, depending on the desired purity. mdpi.com
Waste Disposal: The generation of significant volumes of solvent and chemical waste necessitates costly disposal procedures.
Alternative Synthetic Strategies and their Economic Impact:
More modern approaches aim to address the economic and environmental drawbacks of traditional methods.
Enzymatic and Chemoenzymatic Routes: The use of enzymes can offer high selectivity and milder reaction conditions, potentially reducing the need for extensive protection and deprotection steps. This can lead to lower raw material and waste disposal costs. mdpi.com
Phase-Transfer Catalysis: The use of phase-transfer catalysts in the synthesis of protected amino acids, such as N-benzyloxycarbonyl-L-threonine, has been shown to increase yields significantly, in some cases by over 10%, which can have a direct positive impact on the cost-effectiveness of the process.
To illustrate a potential cost-benefit analysis, the following interactive table provides a hypothetical comparison between a traditional batch synthesis and a more optimized route for producing a protected threonine derivative, a key precursor to this compound.
| Feature | Traditional Batch Synthesis | Optimized Synthesis (e.g., with Phase-Transfer Catalyst) |
| Starting Material Cost | High (due to potential for lower overall yield) | Lower (due to higher overall yield) |
| Reagent Cost | High (potential for stoichiometric use of expensive reagents) | Moderate (catalytic amounts of phase-transfer catalyst) |
| Solvent Volume | High | Moderate |
| Reaction Time | Longer (multiple protection/deprotection steps) | Potentially Shorter |
| Typical Yield | Moderate (e.g., 70-80%) | Higher (e.g., >90%) |
| Purification Complexity | High (chromatography often required) | Moderate (potentially simpler work-up) |
| Waste Generation | High | Moderate |
| Overall Cost-Effectiveness | Lower | Higher |
This table is illustrative and actual costs can vary significantly based on specific reaction conditions, scale, and supplier pricing.
Continuous Flow Synthesis Applications and Research
Continuous flow chemistry has emerged as a transformative technology in both academic and industrial settings, offering significant advantages over traditional batch processing for the synthesis of fine chemicals, including amino acid derivatives. labmanager.comresearchgate.net The application of flow chemistry to the synthesis of compounds like this compound is a promising area of research, driven by the potential for enhanced efficiency, safety, and scalability.
Key Advantages of Continuous Flow Synthesis:
Improved Safety: The small reaction volumes within flow reactors minimize the risks associated with highly reactive or exothermic reactions. labmanager.com
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. mdpi.comlabmanager.com
Reduced Reaction Times: Reactions that may take hours in a batch reactor can often be completed in minutes in a continuous flow system. mdpi.com
Scalability: Scaling up production in a flow system is typically achieved by running the system for longer periods or by parallelizing multiple reactors, which is often more straightforward than scaling up batch reactors. labmanager.com
Automation and Integration: Flow systems are well-suited for automation and can be integrated with in-line analysis and purification steps, leading to a more streamlined and efficient manufacturing process.
Research on Continuous Flow Synthesis of Amino Acid Derivatives:
While specific research focusing exclusively on the continuous flow synthesis of this compound is not widely published, extensive research on the flow synthesis of related compounds highlights the potential of this technology.
Peptide Synthesis: Continuous flow solid-phase peptide synthesis (CF-SPPS) has been shown to be highly efficient, allowing for the use of significantly lower excesses of expensive amino acids and solvents compared to batch SPPS. isomerase.com This directly translates to lower production costs, especially when using expensive, non-natural amino acids. researchgate.net
Synthesis of α-Halo Ketones: A continuous flow process for the multi-step synthesis of α-halo ketones from N-protected amino acids has been developed. This method demonstrates the ability to handle hazardous reagents like diazomethane (B1218177) safely and efficiently in a continuous system, achieving high yields without racemization.
Enzymatic Reactions in Flow: The use of immobilized enzymes in packed-bed reactors within a continuous flow setup has been successfully applied to the synthesis of β-amino acid esters. mdpi.com This approach combines the selectivity of biocatalysis with the efficiency of flow chemistry, leading to shorter reaction times and higher productivity compared to batch enzymatic reactions. mdpi.com
Side-Chain Protection: Flow chemistry offers a promising platform for the selective protection of amino acid side chains. The precise control over reaction conditions can lead to improved yields and reduced side reactions during the introduction of protecting groups like the benzyl ether on the threonine side chain.
The following interactive table summarizes the potential benefits of continuous flow synthesis compared to traditional batch methods for the production of this compound.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Yield | Variable, often lower | Generally higher and more consistent |
| Purity | May require extensive purification | Often higher due to better reaction control |
| Reaction Time | Hours to days | Minutes to hours |
| Safety | Higher risk with hazardous reagents and exotherms | Significantly improved safety profile |
| Scalability | Complex, non-linear | Simpler, more linear scalability |
| Solvent/Reagent Consumption | High | Significantly reduced |
| Waste Generation | High | Lower |
| Process Control | Limited | Precise control over parameters |
The ongoing research and development in continuous flow chemistry are expected to lead to more sustainable and cost-effective manufacturing processes for a wide range of pharmaceutical intermediates, including specialty amino acids like this compound. The ability to perform multi-step syntheses in a continuous, automated fashion holds the key to revolutionizing peptide and small-molecule drug manufacturing. carlroth.com
Future Research Directions and Innovative Applications
Development of Novel Orthogonal Protecting Groups for Threonine Hydroxyl Functionality
In multi-step peptide synthesis, orthogonal protecting groups are essential for the selective deprotection of one functional group without affecting others. wikipedia.org For threonine, the hydroxyl side chain requires protection to prevent unwanted side reactions, such as O-acylation, during peptide coupling. peptide.com While the benzyl (B1604629) (Bzl) group of H-Thr(Bzl)-OH · HCl is effective, its removal typically requires hydrogenolysis, which can be incompatible with other functional groups in a complex peptide (e.g., Cys, Met) and is not always suitable for solid-phase peptide synthesis (SPPS). wikipedia.orgpolypeptide.com
Future research is focused on developing new protecting groups for the threonine hydroxyl group that offer greater orthogonality and milder deprotection conditions. The goal is to create a more versatile toolbox for chemists, allowing for more complex synthetic designs.
Key Research Areas:
Photolabile Protecting Groups (PPGs): These groups can be removed by UV irradiation, offering high spatial and temporal control over deprotection. researchgate.net Research into PPGs like the 2-(o-nitrophenyl)-propyloxycarbonyl (Nppoc) group, and its derivatives, could lead to a photolabile version of protected threonine. mdpi.com This would allow the selective deprotection of the threonine side chain at a specific point in the synthesis, independent of acid- or base-labile groups, which is particularly useful for synthesizing cyclic or modified peptides on a solid support. mdpi.com
Allyl-Based Protecting Groups: The allyloxycarbonyl (Alloc) group is another key target of research. researchgate.net It is stable to both the acidic conditions used to cleave t-butyl-based groups and the basic conditions used to remove Fmoc groups, making it truly orthogonal. wikipedia.orgresearchgate.net Its removal using palladium catalysis is highly specific. mdpi.com Developing an allyl-based ether for the threonine hydroxyl group that is both easy to install and efficiently removed would provide a significant advantage over the traditional benzyl ether.
Fluoride-Labile Silyl (B83357) Ethers: Groups like the tert-butyldimethylsilyl (TBDMS) ether offer an alternative orthogonal strategy. rsc.org These groups are stable to standard SPPS conditions but can be selectively removed using a fluoride (B91410) source. rsc.org Research is ongoing to optimize the stability and cleavage of silyl ethers for use on hydroxyl-containing amino acids like threonine, providing another layer of orthogonality for complex syntheses.
Enzyme-Labile Groups: An innovative approach involves the use of protecting groups that can be removed by specific enzymes. This strategy offers unparalleled specificity and extremely mild deprotection conditions (typically aqueous buffer at neutral pH). While still a nascent field, the development of enzyme-labile protecting groups for amino acid side chains, including the threonine hydroxyl, represents a significant frontier in green and biocompatible chemistry. thieme-connect.de
| Protecting Group Class | Example(s) | Deprotection Condition | Orthogonality Advantage |
| Standard (Current) | Benzyl (Bzl) | Catalytic Hydrogenolysis | Removed under neutral conditions. |
| Standard (Current) | tert-Butyl (tBu) | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis. researchgate.net |
| Novel (Research) | Photolabile (e.g., Nppoc) | UV Light (e.g., 365 nm) | High spatial/temporal control; non-chemical cleavage. mdpi.com |
| Novel (Research) | Allyl-based (e.g., Alloc) | Pd(0) Catalysis | Orthogonal to acid- and base-labile groups. researchgate.net |
| Novel (Research) | Silyl Ethers (e.g., TBDMS) | Fluoride Source (e.g., TBAF) | Orthogonal to acid, base, and hydrogenolysis. rsc.org |
Integration of this compound in Automated Synthesis Platforms
The demand for synthetic peptides in research and pharmaceutical development has driven the advancement of automated synthesis platforms designed for high throughput and efficiency. While this compound is a staple in conventional solid-phase peptide synthesis (SPPS), its integration into next-generation automated systems presents both opportunities and challenges. researchgate.netbachem.com
Future research aims to optimize the use of benzyl-protected amino acids in continuous-flow and other advanced automated systems.
Key Research Areas:
Continuous Flow Synthesis: Unlike traditional batch SPPS, flow chemistry involves the continuous passage of reagents through a reactor. This offers benefits such as improved heat transfer, enhanced safety, and easier scalability. Research is needed to determine the optimal conditions for incorporating this compound in flow systems. This includes studying its solubility in common flow chemistry solvents, the kinetics of coupling reactions, and developing in-line deprotection methods for the benzyl group, which is challenging given that hydrogenolysis is difficult to perform in a standard flow reactor.
Reactive Extrusion: This solvent-less or low-solvent technique combines mixing and chemical reaction in a single, continuous process using a twin-screw extruder. researchgate.net It has shown promise for peptide bond formation without the need for large volumes of solvents. researchgate.net Future work will explore the feasibility of using solid-phase reagents, including polymer-bound H-Thr(Bzl)-OH, in a continuous extrusion process. This could dramatically reduce the environmental impact of peptide synthesis and allow for large-scale, continuous production.
Microwave-Assisted SPPS: Automated microwave peptide synthesizers are now common, as they can significantly accelerate coupling and deprotection steps. rsc.org While effective, there is a need to systematically study the stability of the O-benzyl linkage in threonine under prolonged or high-temperature microwave irradiation during multi-step syntheses to prevent side reactions or premature deprotection. rsc.org Optimizing protocols for this compound will ensure its reliable use in the rapid synthesis of long or "difficult" peptide sequences.
Exploration of this compound as a Chiral Scaffold in Non-Peptidic Organic Synthesis
The defined stereochemistry of amino acids makes them valuable chiral building blocks for the synthesis of complex organic molecules beyond peptides. google.com this compound possesses two stereocenters ((2S,3R) configuration), making it an attractive starting material, or "chiral scaffold," for creating novel, non-peptidic structures with precise three-dimensional arrangements. vulcanchem.com
Future research is focused on leveraging the chiral architecture of O-benzyl threonine to build diverse molecular libraries for drug discovery and materials science.
Key Research Areas:
Synthesis of Peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability or oral bioavailability. This compound can serve as a scaffold for creating these molecules. For example, the amino and carboxyl groups can be modified or incorporated into heterocyclic ring systems (e.g., oxazolines, thiazoles) while retaining the chiral side chain, which can be crucial for biological activity.
Combinatorial Chemistry: The compound is a valuable building block for generating combinatorial libraries of structurally diverse molecules. google.comchimia.ch By using the threonine backbone as a constant region and systematically varying substituents at the amino, carboxyl, and deprotected hydroxyl positions, large libraries of novel chiral compounds can be synthesized and screened for biological activity.
Asymmetric Catalysis: Chiral ligands derived from amino acids are widely used in asymmetric catalysis to produce enantiomerically pure compounds. Research into converting this compound into novel chiral ligands is an active area. The dual stereocenters and the modifiable functional groups provide a rich platform for designing ligands that can catalyze a wide range of chemical transformations with high stereoselectivity.
Q & A
Basic: What are the standard protocols for synthesizing H-Thr(Bzl)-OH · HCl, and how can purity be validated?
This compound is synthesized via benzylation of threonine’s hydroxyl group using benzyl chloride or bromide under alkaline conditions, followed by HCl salt formation. Critical steps include:
- Reaction Monitoring : Use TLC or HPLC to track benzylation completion .
- Purification : Crystallization from THF/ether mixtures yields pure product (mp 160–162°C; [α]²⁶D +9.85° in MeOH) .
- Purity Validation : Elemental analysis (C, H, N, Cl) and HPLC (>98% purity) are mandatory. NMR (¹H/¹³C) confirms benzyl group integration and absence of unprotected threonine .
Basic: How should this compound be handled to prevent decomposition during peptide synthesis?
- Storage : Store desiccated at –20°C to avoid hydrolysis of the benzyl ether group.
- Solubility : Use DMF or DCM for dissolution; avoid prolonged exposure to aqueous buffers.
- Coupling Conditions : Activate with HOBt/DIC or HATU/DIPEA to minimize racemization. Pre-cool solutions to 0–4°C for sensitive reactions .
Advanced: How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?
- Resin Compatibility : Use Wang or Rink amide resins for C-terminal anchoring. Pre-swelling resins in DCM enhances loading efficiency .
- Coupling Reagents : HATU/DIPEA in DMF achieves >95% coupling yield within 1 hour. Monitor by Kaiser test or Fmoc-deprotection UV analysis .
- Side Reactions : Benzyl group migration under strong acidic conditions (e.g., TFA cleavage) can occur. Add scavengers (e.g., thioanisole) to suppress degradation .
Advanced: What analytical methods resolve contradictions in reported [α]D values for this compound?
Discrepancies in optical rotation ([α]D +9.85° vs. literature) may arise from:
- Solvent Polarity : Measure [α]D in consistent solvents (e.g., MeOH) and concentrations (0.5–1.0 g/dL) .
- Impurity Interference : Trace DMF or THF residues alter readings. Purity validation via HPLC-MS is critical .
- Temperature Control : Ensure measurements at 25°C ± 0.1°C to minimize thermal drift .
Advanced: How does the benzyl group in this compound influence peptide stability and bioactivity?
- Steric Effects : The benzyl group reduces enzymatic degradation by shielding the Thr hydroxyl, enhancing peptide serum stability .
- Conformational Studies : CD spectroscopy shows benzyl groups stabilize β-turn structures in model peptides. Compare with unprotected Thr analogs to quantify effects .
- Bioactivity Trade-offs : While stability improves, benzyl groups may reduce receptor binding affinity. Perform dose-response assays (e.g., IC₅₀ comparisons) .
Methodological: How to troubleshoot low yields in this compound-mediated peptide couplings?
- Byproduct Analysis : LC-MS identifies diketopiperazine formation (common in Thr-containing sequences). Use backbone-protecting groups (e.g., pseudoproline dipeptides) .
- Solvent Optimization : Replace DMF with NMP if racemization exceeds 5%.
- Temperature Gradients : Perform couplings at 25°C for 2 hours instead of 4°C to overcome steric hindrance .
Data Analysis: How to interpret conflicting NMR signals in this compound characterization?
- Diastereomer Detection : Split peaks in ¹H NMR (δ 1.2–1.4 ppm) suggest racemization. Repeat synthesis with fresh DIPEA to suppress base-induced chirality loss .
- Solvent Artifacts : D₂O exchangeable protons (e.g., NH) may obscure signals. Use DMSO-d6 for full spectral resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
